BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Overview
Description
BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a complex organic compound with a molecular formula of C26H21ClO5. This compound is part of the chromenyl acetate family, known for its diverse applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by chlorination and esterification reactions to introduce the benzyl and acetate groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. Solvent selection and purification techniques such as flash chromatography are crucial for obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets. The chromenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- BENZYL [(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
- BENZYL ((6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY)ACETATE
Uniqueness
BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to the presence of both benzyl and chloro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
benzyl 2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClO5/c1-17-20-13-22(27)24(30-16-25(28)31-15-19-10-6-3-7-11-19)14-23(20)32-26(29)21(17)12-18-8-4-2-5-9-18/h2-11,13-14H,12,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBOUAJUZPCHOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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